N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide
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Overview
Description
N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide is a chemical compound known for its applications in various scientific research fields It is characterized by its unique molecular structure, which includes a nitrobenzamide group and an ethylphenyl carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of 4-ethylphenyl isothiocyanate with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamothioyl group can be hydrolyzed to form the corresponding amine and thiol compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Oxidation: Formation of N-[(4-ethylphenyl)carbamothioyl]-2-aminobenzamide.
Substitution: Formation of various substituted benzamides.
Hydrolysis: Formation of 4-ethylphenylamine and 2-nitrobenzoic acid.
Scientific Research Applications
N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide can be compared with other similar compounds, such as:
N-[(4-ethylphenyl)carbamothioyl]-4-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group, which may alter its reactivity and biological activity.
N-[(4-ethylphenyl)carbamothioyl]-2-methylbenzamide: Similar structure but with a methyl group instead of a nitro group, affecting its chemical properties and applications.
N-{[(4-ethylphenyl)carbamothioyl]amino}-2-methoxyacetamide: Contains a methoxyacetamide group, which may influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-11-7-9-12(10-8-11)17-16(23)18-15(20)13-5-3-4-6-14(13)19(21)22/h3-10H,2H2,1H3,(H2,17,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZOVDWKRHDQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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